![molecular formula C17H17N3O2S2 B2636539 (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one CAS No. 881817-59-0](/img/structure/B2636539.png)
(Z)-5-((1-methyl-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
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Description
(Z)-5-((1-methyl-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one, also known as MMTT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMTT is a thiazolidinone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Antimicrobial and Antitumor Applications
TZDs, including derivatives similar to the specified compound, have been recognized for their antimicrobial and anticancer properties. These compounds can be structurally modified to enhance their biological activity against various clinical disorders. The review by Singh et al. (2022) highlights the development of TZD derivatives as antimicrobial and anticancer agents, emphasizing the importance of substitutions at N-3 and C-5 positions for achieving desired biological activities.
Antidiabetic Agents
The antidiabetic potential of TZD derivatives has been extensively explored, with some molecules showing promising results as protein tyrosine phosphatase 1B (PTP 1B) inhibitors, a target for managing insulin resistance and Type 2 diabetes mellitus (T2DM). A mini-review by Verma et al. (2019) focuses on the journey of TZDs as PTP 1B inhibitors over seven years (2012-2018), showcasing the structural modifications of the TZD scaffold to design potent PTP 1B inhibitors.
Synthetic Methodologies
The compound's structural framework, particularly the TZD core, is central to synthesizing a wide array of lead molecules for treating life-threatening ailments. The diverse range of biological activities offered by TZD derivatives, combined with their novel modes of action, low cost, and ease of synthesis, positions them as valuable tools in drug development. The methodologies for synthesizing TZD cores, as discussed in the literature, include various synthetic routes that allow for the introduction of different functional groups, enhancing the molecule's pharmacological profile.
Knoevenagel Condensation in Anticancer Agent Development
The use of Knoevenagel condensation products, including compounds similar to the specified chemical, in developing anticancer agents has been reviewed by Tokala et al. (2022). This review emphasizes the utility of Knoevenagel condensation in generating bioactive molecules with significant anticancer activity, indicating the reaction's potential in drug discovery efforts targeting cancer.
properties
IUPAC Name |
(5Z)-5-[(1-methylindol-3-yl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-18-11-12(13-4-2-3-5-14(13)18)10-15-16(21)20(17(23)24-15)19-6-8-22-9-7-19/h2-5,10-11H,6-9H2,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUQOSUAFXQQHG-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663996 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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